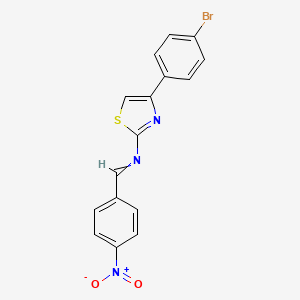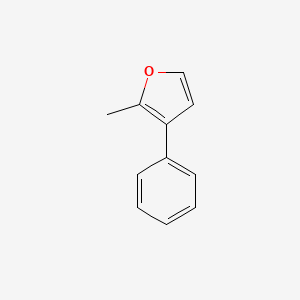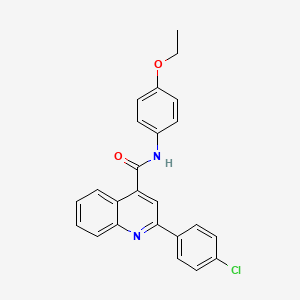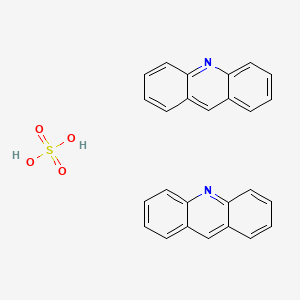
Acridine hemisulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acridine hemisulfate is a derivative of acridine, a nitrogen-containing heterocyclic compound. Acridine derivatives are known for their broad range of pharmaceutical properties, including antimicrobial, anticancer, and antiviral activities . This compound, specifically, is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Acridine hemisulfate can be synthesized through various methods. One common approach involves the reaction of acridine with sulfuric acid. This reaction typically occurs under controlled conditions to ensure the formation of the hemisulfate salt . Another method involves the use of acridine derivatives, which are reacted with sulfuric acid to produce this compound .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions: Acridine hemisulfate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are facilitated by the presence of the nitrogen atom in the acridine ring, which can participate in various chemical transformations.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Substitution reactions often involve halogenating agents or nucleophiles under specific conditions .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can produce acridone derivatives, while reduction can yield dihydroacridine compounds .
Wissenschaftliche Forschungsanwendungen
Acridine hemisulfate has a wide range of applications in scientific research. In chemistry, it is used as a fluorescent dye for staining biological specimens . In biology, it is employed in cytological studies to visualize cell structures . In medicine, this compound is investigated for its potential as an anticancer and antimicrobial agent . Additionally, it has industrial applications in the production of dyes and pigments .
Wirkmechanismus
The mechanism of action of acridine hemisulfate involves its ability to intercalate into DNA. This intercalation disrupts DNA synthesis and leads to high levels of mutation in the copied DNA strands, preventing bacterial reproduction . The compound’s ability to intercalate into DNA also makes it a potent anticancer agent, as it can inhibit the replication of cancer cells .
Vergleich Mit ähnlichen Verbindungen
Acridine hemisulfate is similar to other acridine derivatives, such as acriflavine and proflavine . These compounds share the acridine core structure and exhibit similar biological activities. this compound is unique in its specific applications and properties. For example, it is particularly effective as a fluorescent dye for cytological studies, whereas other acridine derivatives may be more commonly used as antiseptics or anticancer agents .
List of Similar Compounds:- Acriflavine
- Proflavine
- Acridine orange
- 9-Aminoacridine
Eigenschaften
CAS-Nummer |
23950-43-8 |
|---|---|
Molekularformel |
C26H20N2O4S |
Molekulargewicht |
456.5 g/mol |
IUPAC-Name |
acridine;sulfuric acid |
InChI |
InChI=1S/2C13H9N.H2O4S/c2*1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)14-12;1-5(2,3)4/h2*1-9H;(H2,1,2,3,4) |
InChI-Schlüssel |
LNRLTXDHZCTQQS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=N2.C1=CC=C2C(=C1)C=C3C=CC=CC3=N2.OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


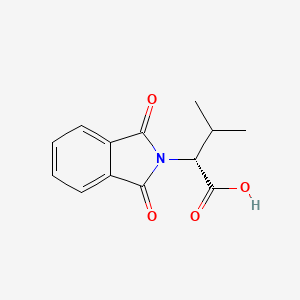
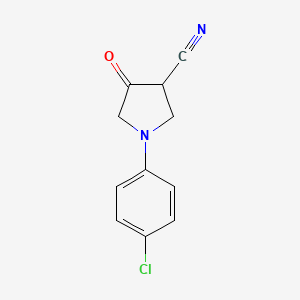
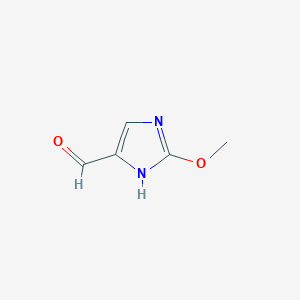
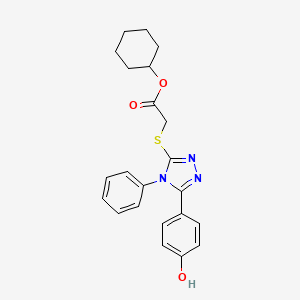

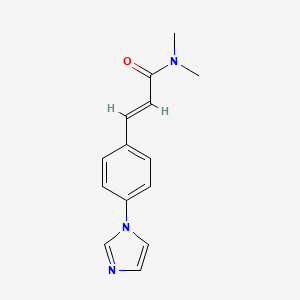
![3-Aminobenzo[b]thiophene-2-carbaldehyde](/img/structure/B15053886.png)
![Methyl 4-chloro-5-methoxybenzo[b]thiophene-2-carboxylate](/img/structure/B15053900.png)
![N'-(4-(tert-Butyl)benzylidene)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide](/img/structure/B15053919.png)
![4-(4-Oxo-2H-benzo[e][1,3]oxazin-3(4H)-yl)butanoic acid](/img/structure/B15053920.png)

